3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate amides or nitriles under acidic or basic conditions.
Introduction of the Fluorine and Methoxy Groups: The next step involves the introduction of the fluorine and methoxy substituents on the benzene ring. This can be done using electrophilic aromatic substitution reactions, where fluorine and methoxy groups are introduced using reagents like fluorine gas or methanol in the presence of catalysts.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is typically achieved by reacting the substituted benzene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the fluorine and methoxy groups can enhance binding affinity and selectivity, while the pyrrolidinone moiety can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
3-fluoro-4-methoxy-N-phenylbenzenesulfonamide: Lacks the pyrrolidinone moiety, which may reduce its ability to interact with specific molecular targets.
Uniqueness
The unique combination of the fluorine, methoxy, and pyrrolidinone groups in 3-fluoro-4-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide provides it with distinct chemical and biological properties. These features enhance its potential as a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-16-8-7-14(11-15(16)18)25(22,23)19-12-4-2-5-13(10-12)20-9-3-6-17(20)21/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLGIKPUZJWZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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